An In-depth Technical Guide to the Asymmetric Synthesis of (S)-Pirlindole Hydrobromide
An In-depth Technical Guide to the Asymmetric Synthesis of (S)-Pirlindole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for (S)-Pirlindole Hydrobromide, an active pharmaceutical ingredient with antidepressant properties. The document details the chemical reactions, experimental protocols, and quantitative data associated with the asymmetric synthesis, tailored for professionals in the field of drug development and organic chemistry.
Introduction
Pirlindole, specifically its (S)-enantiomer, is a tetracyclic antidepressant that acts as a reversible inhibitor of monoamine oxidase A (MAO-A). The stereospecific synthesis of (S)-Pirlindole is of significant interest to ensure the therapeutic efficacy and reduce potential side effects associated with the racemic mixture. This guide focuses on an established asymmetric synthesis route that employs a chiral auxiliary to induce the desired stereochemistry.
Synthesis Pathway Overview
The asymmetric synthesis of (S)-Pirlindole Hydrobromide commences with the formation of a key intermediate, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This intermediate is then reacted with the chiral auxiliary, (S)-(-)-α-methylbenzylamine, to form a chiral imine. Subsequent cyclization and removal of the chiral auxiliary via hydrogenolysis yield the target molecule, (S)-Pirlindole, which is then converted to its hydrobromide salt.
Figure 1: Asymmetric synthesis pathway of (S)-Pirlindole Hydrobromide.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of (S)-Pirlindole Hydrobromide.
Table 1: Reaction Yields
| Step | Product | Yield (%) |
| 1. Fischer Indole Synthesis | 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | ~72% |
| 2. Chiral Imine Formation & 3. Cyclization | (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole | 46% |
| 4. Hydrogenolysis and Salt Formation | (S)-Pirlindole Hydrochloride | 77% |
Table 2: Purity and Analytical Data
| Compound | Purity | Analytical Method | Mass Spectrometry (ESI) |
| (S)-Pirlindole Hydrochloride | > 99.5% | HPLC | m/z 227.2 (M+H)⁺ |
| (S)-Pirlindole Hydrochloride | 99.5% (enantiomeric purity) | Chiral HPLC | - |
| Cyclized Intermediate (Free amine) | > 99.9 area% | HPLC | - |
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of (S)-Pirlindole Hydrobromide.
Step 1: Synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
A mixture of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (0.199 g, 0.001 mol) and Lawesson's reagent (0.404 g, 0.001 mol) is refluxed in pyridine on an oil bath pre-heated to 383 K for 6 hours.[1][2] The reaction mixture is then poured into cold water and neutralized with a 1:1 solution of hydrochloric acid. The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the product.[1]
Step 2 & 3: Synthesis of (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
This procedure involves the formation of a chiral imine followed by cyclization. The intermediate, (S)-6-methyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-imine, is first synthesized by reacting 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with (S)-(-)-α-methylbenzylamine. This imine is then cyclized.
To a solution of the crude imine in a suitable solvent, ethylene glycol ditosylate is added under alkaline conditions to form the ethylene bridge. The crude product is purified by dissolving in dichloromethane (DCM) followed by the addition of methanol (MeOH), which causes the product to precipitate as a white solid. The solid is filtered and washed with MeOH to yield (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole.[3]
Step 4: Synthesis of (S)-Pirlindole Hydrochloride
The free amine, (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole (8.32 g, 25 mmol), is dissolved in dichloromethane (42 mL), and an excess of hydrochloric acid in methanol (42 mL) is added.[3] The solvents are removed under reduced pressure to yield a yellow oil. This residue is dissolved in methanol (120 mL) and added to a dispersion of Pd/C (1.74 g, ~50% water) in methanol (20 mL).[3] The reaction mixture is stirred at 50 °C under a hydrogen pressure of 750 kPa (7.5 bar) for 5 hours.[3] After the reaction, the suspension is filtered, and the product is dried under vacuum to give the hydrochloride salt of (S)-Pirlindole.[3]
Logical Relationships and Experimental Workflow
The synthesis of (S)-Pirlindole Hydrobromide follows a logical progression of reactions designed to build the tetracyclic core and establish the correct stereochemistry.
